molecular formula C20H19F3N6OS B6557877 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one CAS No. 1040650-03-0

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one

カタログ番号: B6557877
CAS番号: 1040650-03-0
分子量: 448.5 g/mol
InChIキー: PHBALWZRNHHQJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one is a structurally complex molecule featuring a piperazine core linked to a pyrimidine ring and a thiazole moiety substituted with a trifluoromethylphenyl group. For instance, describes a method for synthesizing pyrimidinylpiperazine derivatives using sulfonyl chlorides and triethylamine in ethylene dichloride . This approach could be adapted for the target compound by substituting the sulfonyl chloride with a thiazole-containing reagent.

特性

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6OS/c21-20(22,23)14-3-1-4-15(11-14)26-19-27-16(13-31-19)12-17(30)28-7-9-29(10-8-28)18-24-5-2-6-25-18/h1-6,11,13H,7-10,12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBALWZRNHHQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

The compound acts as an antagonist of the α2-adrenergic receptor. This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligands from eliciting a response. It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs, focusing on synthetic methods, substituent effects, and physicochemical properties.

Piperazine-Based Derivatives with Trifluoromethyl Groups

  • Compound RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one):
    This analog replaces the pyrimidine and thiazole groups in the target compound with a thiophene ring and an extended alkyl chain. Its synthesis involves coupling a trifluoromethylphenyl-substituted piperazine with a thiophene-containing carboxylic acid using standard peptide coupling reagents (HOBt/TBTU) . The trifluoromethyl group enhances metabolic stability, a feature shared with the target compound.

  • 1-(4-Methylpiperazin-1-yl)-2-{[4-(trifluoromethyl)phenyl]amino}ethan-1-one (): This simpler derivative retains the trifluoromethylphenylamino and piperazine moieties but lacks the thiazole and pyrimidine rings. Its synthesis likely involves direct alkylation or amidation of the piperazine core. The absence of heterocyclic extensions may reduce binding affinity in biological systems compared to the target compound .

Thiazole-Containing Analogs

  • The presence of a chromenone core and pyrazolopyrimidine highlights divergent pharmacological targeting (e.g., kinase inhibition vs. GPCR modulation). Its synthesis employs Suzuki-Miyaura coupling, differing from the target compound’s likely sulfonyl chloride coupling .
  • 3-((Z)-[4-Oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl) Derivatives (): These compounds feature thiazolidinone rings conjugated to pyridopyrimidine systems. The thiazolidinone moiety introduces hydrogen-bonding capacity, which may enhance target engagement compared to the thiazole in the target compound. However, the lack of a piperazine linker reduces structural similarity .

Pyrimidine-Linked Derivatives

  • MK42 (4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one): This compound substitutes the pyrimidine ring in the target compound with a trifluoromethylpyridine group.
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): This hybrid compound combines pyrazolopyrimidine and thienopyrimidine systems. Though lacking a piperazine chain, its pyrimidine-rich structure suggests utility in nucleotide analog research, diverging from the target compound’s likely applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。